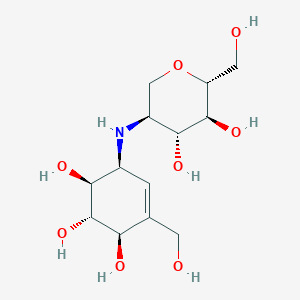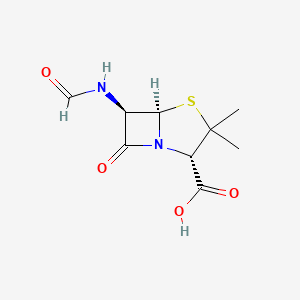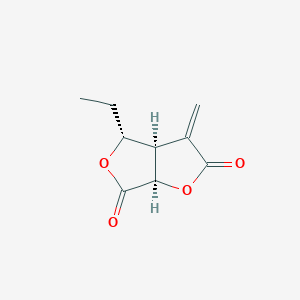
4-Epi-ethiosolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Epi-ethiosolide is a natural product found in Sporothrix and Pezicula livida with data available.
Aplicaciones Científicas De Investigación
Epi/perineural and Schwann Cells Affected by 2,4-D : A study by Sharifi Pasandi et al. (2017) showed that 2,4-dichlorophenoxyacetic acid affects epi/perineural and Schwann cells, leading to nerve damage through oxidative stress and apoptosis.
4'-Epi-doxorubicin's Clinical Data : Research by Ganzina (1983) on 4'-epi-doxorubicin, a new anthracycline antibiotic, showed its binding to DNA and inhibition of nucleic acid synthesis, indicating potential in cancer treatment.
Efflux Pump Inhibitor from Microbes : A study by Tambat et al. (2022) identified an efflux pump inhibitor from microbial exudates, which could improve antibiotic effectiveness against resistant bacteria.
Heterologous Synthesis of 4-Ethylphenol in E. coli : Research by Zhang, Long, & Ding (2020) demonstrated the biosynthesis of 4-ethylphenol in Escherichia coli, potentially useful in the pharmaceutical and food industries.
Gastroprotective Activity of Potentilla fulgens : A study by Laloo et al. (2013) found that the ethanolic root extract of Potentilla fulgens has gastroprotective and antisecretory effects, justifying its traditional use for treating gastric ulcers.
Epigenetic Drugs in Cancer Therapy : Yang, Yang, & Wang (2021) reviewed the role of epigenetic drugs in cancer therapy, highlighting the importance of predictive biomarkers and combination therapies.
Propiedades
Fórmula molecular |
C9H10O4 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
(3aR,4R,6aR)-4-ethyl-3-methylidene-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione |
InChI |
InChI=1S/C9H10O4/c1-3-5-6-4(2)8(10)13-7(6)9(11)12-5/h5-7H,2-3H2,1H3/t5-,6-,7-/m1/s1 |
Clave InChI |
USWKEJMURBWWQX-FSDSQADBSA-N |
SMILES isomérico |
CC[C@@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C |
SMILES canónico |
CCC1C2C(C(=O)O1)OC(=O)C2=C |
Sinónimos |
4-epi-ethisolide 4-ethyl-3a,6a-dihydro-3-methylenefuro(3,4-b)furan-2,6(3H,4H)-dione ethisolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


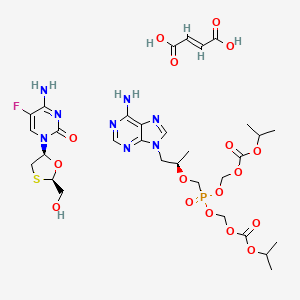
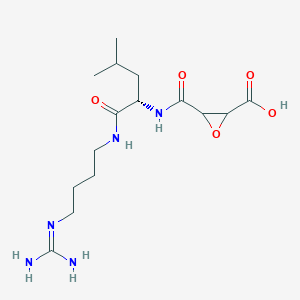
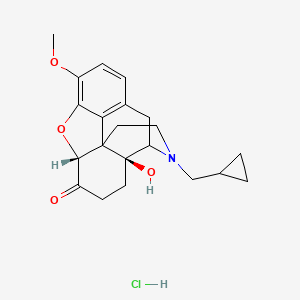
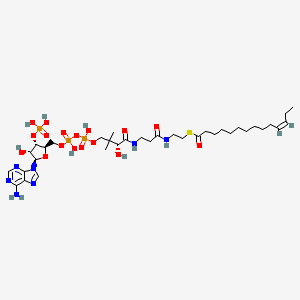
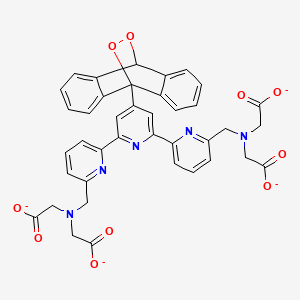
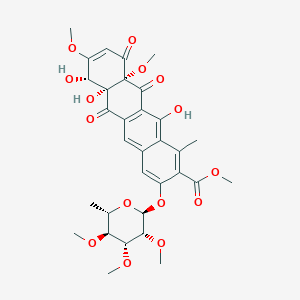
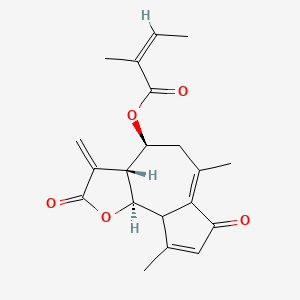
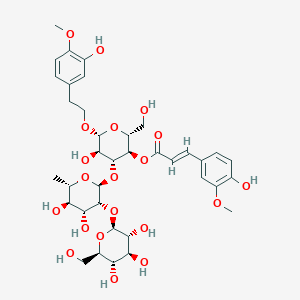
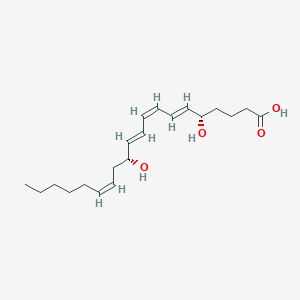
![2-(3,4-dichlorophenyl)-1-[2-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4,4-dimethylpiperidin-1-yl]ethanone](/img/structure/B1244487.png)
![(4R, 5S, 6S)-3-[[(2R, 3R)-2-[[[(S)-2-amino-3-methyl-1-oxobutyl]amino]methyl]tetrahydro-3-furanyl]thio]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244489.png)
![(1R,8R,9S,10S,11R,12R,19R,20S,21S,22R)-9,10,11,20,21,22-hexahydroxy-3-[20-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhenicosyl]-14-[29-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytriacontyl]-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione](/img/structure/B1244490.png)
